molecular formula C17H31NO4 B1147597 N-Dodecanoyl-4-hydroxy-L-proline CAS No. 135777-18-3

N-Dodecanoyl-4-hydroxy-L-proline

Cat. No.: B1147597
CAS No.: 135777-18-3
M. Wt: 313.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecanoyl-4-hydroxy-L-proline: is a synthetic derivative of the amino acid proline It is characterized by the presence of a dodecanoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Dodecanoyl-4-hydroxy-L-proline typically involves the acylation of 4-hydroxy-L-proline with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete acylation. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve multiple steps, including filtration, extraction, and crystallization, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Dodecanoyl-4-hydroxy-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Scientific Research Applications

N-Dodecanoyl-4-hydroxy-L-proline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Dodecanoyl-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors due to its structural similarity to natural amino acids. It may modulate enzyme activity or receptor binding, leading to changes in cellular processes. The hydroxyl and dodecanoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-Dodecanoyl-4-hydroxy-L-proline is unique due to the presence of both the dodecanoyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its amphiphilic nature makes it suitable for applications in materials science and pharmaceuticals, where it can act as a surfactant or a bioactive molecule.

Properties

CAS No.

135777-18-3

Molecular Formula

C17H31NO4

Molecular Weight

313.43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.